5,7-dimethyl-2-[(2-methylpropyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
5,7-dimethyl-2-[(2-methylpropyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
The synthesis of 5,7-dimethyl-2-[(2-methylpropyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of molecular sieves and dry solvents can enhance the reaction efficiency and yield .
Chemical Reactions Analysis
5,7-dimethyl-2-[(2-methylpropyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
For example, the compound can react with platinum(II) complexes to form mono- and dinuclear coordination compounds. These reactions involve the coordination of the triazolopyrimidine ligand to the metal ion in different ways, such as bridging bidentate and non-bridging monodentate . The major products formed from these reactions are platinum(II) coordination compounds with potential cytotoxic activity.
Scientific Research Applications
5,7-dimethyl-2-[(2-methylpropyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine has numerous scientific research applications. In medicinal chemistry, it is used as a scaffold for the development of new drugs targeting various diseases, including cancer and cardiovascular disorders . The compound’s ability to inhibit enzymes like CDK2 makes it a promising candidate for cancer treatment .
In biology, the compound is studied for its antimicrobial and antifungal activities. It has shown significant efficacy against plant pathogenic bacteria and fungi, making it useful in agricultural research . Additionally, the compound’s unique structure allows for further functionalization, providing opportunities for the development of new bioactive molecules.
Mechanism of Action
The mechanism of action of 5,7-dimethyl-2-[(2-methylpropyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, the compound can inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells.
The compound also interacts with metal ions, forming coordination complexes that exhibit cytotoxic activity. These complexes can bind to DNA and disrupt its function, leading to cell death .
Comparison with Similar Compounds
5,7-dimethyl-2-[(2-methylpropyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine is unique compared to other similar compounds due to its specific substitution pattern and sulfur-containing side chain. Similar compounds include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds also exhibit biological activities, such as CDK2 inhibition, but differ in their structural features and specific applications.
Properties
IUPAC Name |
5,7-dimethyl-2-(2-methylpropylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4S/c1-7(2)6-16-11-13-10-12-8(3)5-9(4)15(10)14-11/h5,7H,6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDREPGJOBFESM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)SCC(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201157539 | |
Record name | 5,7-Dimethyl-2-[(2-methylpropyl)thio][1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201157539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51646-20-9 | |
Record name | 5,7-Dimethyl-2-[(2-methylpropyl)thio][1,2,4]triazolo[1,5-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51646-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7-Dimethyl-2-[(2-methylpropyl)thio][1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201157539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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